2-Chloro-5-iodo-pyrimidin-4-amine

Vue d'ensemble

Description

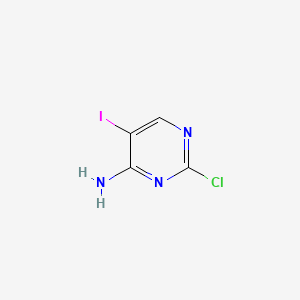

4-Amino-2-chloro-5-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4H3ClIN3 It is a derivative of pyrimidine, characterized by the presence of chlorine and iodine atoms at positions 2 and 5, respectively, and an amino group at position 4

Applications De Recherche Scientifique

4-Amino-2-chloro-5-iodopyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-5-iodopyrimidin-4-amine is the serotonin transporter (SERT) . SERT is a type of monoamine transporter protein that transports serotonin from the synaptic cleft to the presynaptic neuron. This compound binds to SERT and blocks the reuptake of serotonin into nerve cells .

Mode of Action

2-Chloro-5-iodopyrimidin-4-amine interacts with its target, the serotonin transporter, by binding to it and blocking the reuptake of serotonin . This results in an increase in the concentration of serotonin in the synaptic cleft, which can enhance and prolong the effect of serotonin.

Result of Action

The molecular and cellular effects of 2-Chloro-5-iodopyrimidin-4-amine’s action primarily involve the modulation of serotonin levels in the brain. By blocking the reuptake of serotonin, this compound can potentially increase the availability of this neurotransmitter, thereby enhancing its effects . It has also been shown to have antimalarial activity .

Analyse Biochimique

Biochemical Properties

2-Chloro-5-iodopyrimidin-4-amine interacts with the serotonin transporter (SERT), a protein that plays a crucial role in the reuptake of serotonin, a neurotransmitter, into nerve cells . By binding to SERT, 2-Chloro-5-iodopyrimidin-4-amine blocks the uptake of serotonin, potentially influencing serotonin signaling pathways .

Cellular Effects

The blocking of serotonin uptake by 2-Chloro-5-iodopyrimidin-4-amine can have significant effects on various types of cells, particularly nerve cells. By inhibiting the reuptake of serotonin, this compound can increase the concentration of serotonin in the synaptic cleft, potentially enhancing serotonin signaling .

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-5-iodopyrimidin-4-amine involves its binding to the serotonin transporter (SERT). This binding inhibits the reuptake of serotonin into nerve cells, thereby increasing the concentration of serotonin in the synaptic cleft and potentially enhancing serotonin signaling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-5-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-chloro-4,6-diaminopyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of 4-Amino-2-chloro-5-iodopyrimidine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-2-chloro-5-iodopyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-iodopyrimidin-5-amine: Similar in structure but with different substitution patterns, leading to distinct chemical properties and applications.

4-Chloro-5-iodopyridin-2-amine: Another related compound with a pyridine ring instead of pyrimidine, used in different chemical contexts.

Uniqueness

4-Amino-2-chloro-5-iodopyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research .

Activité Biologique

4-Amino-2-chloro-5-iodopyrimidine (CAS No: 597551-56-9) is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

4-Amino-2-chloro-5-iodopyrimidine features a pyrimidine ring with an amino group at the 4-position, a chlorine atom at the 2-position, and an iodine atom at the 5-position. Its molecular formula is with a melting point of approximately 191-192 °C and a boiling point of around 397 °C at 760 mmHg .

The primary biological activity of 4-amino-2-chloro-5-iodopyrimidine is attributed to its interaction with the serotonin transporter (SERT) . By binding to SERT, this compound inhibits the reuptake of serotonin in nerve cells, leading to increased levels of serotonin in the synaptic cleft. This mechanism is crucial for enhancing serotonergic signaling, which can have implications for mood regulation and the treatment of various psychiatric disorders.

Antimalarial Activity

Recent studies have indicated that 4-amino-2-chloro-5-iodopyrimidine exhibits antimalarial properties , suggesting its potential as a therapeutic agent against malaria. This activity is particularly relevant given the increasing resistance seen in malaria parasites against conventional treatments.

Antimicrobial Properties

In addition to its antimalarial effects, this compound has been investigated for its antimicrobial properties. Research indicates that it may inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

Potential in Cancer Treatment

Emerging research suggests that derivatives of pyrimidine compounds, including 4-amino-2-chloro-5-iodopyrimidine, may possess anticancer properties. The modulation of serotonin levels could play a role in influencing tumor growth and response to treatment .

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential applications of 4-amino-2-chloro-5-iodopyrimidine:

Applications in Research

4-Amino-2-chloro-5-iodopyrimidine is utilized in various research contexts:

- Pharmaceutical Development : As a building block in synthesizing more complex heterocyclic compounds.

- Biological Studies : Investigated for its effects on neurotransmitter systems and potential therapeutic applications.

- Agrochemical Industry : Used as an intermediate in developing new materials and agrochemicals .

Propriétés

IUPAC Name |

2-chloro-5-iodopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMOUFDZSBRIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661758 | |

| Record name | 2-Chloro-5-iodopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597551-56-9 | |

| Record name | 2-Chloro-5-iodopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.